![molecular formula C12H19NO2 B3076212 N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine CAS No. 1040314-10-0](/img/structure/B3076212.png)
N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine
Vue d'ensemble
Description
“N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine” is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine” is represented by the formula C12H19NO2 . This indicates that it contains 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine” is a solid compound . Its molecular weight is 209.28 , and its molecular formula is C12H19NO2 .Applications De Recherche Scientifique
Liquid Chromatographic and Mass Spectral Analysis
Research by Deruiter, Clark, and Noggle (1990) explored the liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are positional isomers of N-substituted 3,4-methylenedioxyamphetamines. This study developed analytical methods to distinguish these compounds, contributing to forensic science and pharmaceutical analysis (Deruiter, Clark, & Noggle, 1990).
Synthesis and Bioactivity of Novel Oxazaphosphole Derivatives
Srinivasulu et al. (2007) synthesized novel oxazaphosphole derivatives involving N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine. These compounds were evaluated for their antifungal and antibacterial activities, showing moderate effectiveness. This research has implications for the development of new pharmaceutical agents (Srinivasulu, Kumar, Raju, & Reddy, 2007).
Analytical Profiles of Arylcyclohexylamines
De Paoli et al. (2013) identified and characterized three psychoactive arylcyclohexylamines, providing insights into their chemical structure and potential effects. This type of research is critical for understanding the pharmacological properties and potential therapeutic uses of these compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Anise Oil as Para-methoxyamphetamine (PMA) Precursor
Waumans, Bruneel, and Tytgat (2003) explored the synthesis of PMA using anethole, a constituent of anise oil, as a precursor. Their research revealed new synthesis impurities and specific markers, contributing to the field of drug synthesis and identification (Waumans, Bruneel, & Tytgat, 2003).
Pharmacological Profiles of R-96544
Ogawa et al. (2002) examined the pharmacology of R-96544, a novel 5-HT2A receptor antagonist, which includes the compound of interest in its structure. This research is vital in understanding the therapeutic potential of such compounds in treating various medical conditions, particularly those related to serotonin receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-8-13-9-10-15-12-6-4-11(14-2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHHQSVUMGFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)
![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)
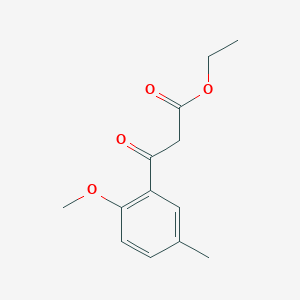
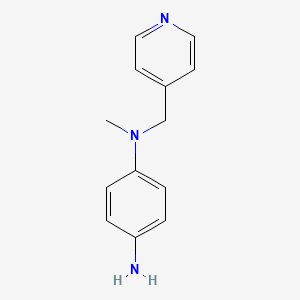

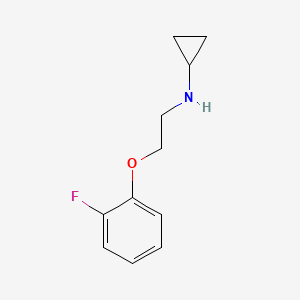


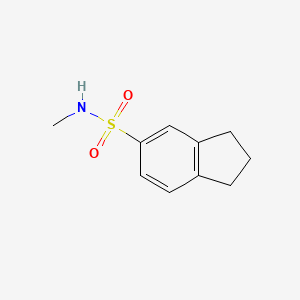
![2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid](/img/structure/B3076227.png)
![3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one](/img/structure/B3076232.png)
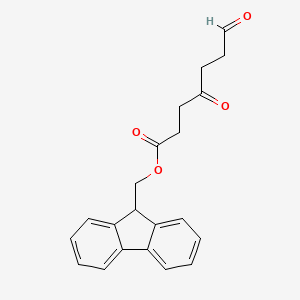

![3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B3076253.png)